molecular formula C26H39N3O4 B605711 Axelopran CAS No. 949904-48-7

Axelopran

カタログ番号 B605711
CAS番号: 949904-48-7
分子量: 457.615
InChIキー: ATLYLVPZNWDJBW-KIHHCIJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Axelopran, also known as TD-1211, is a potent, selective, and peripherally-restricted μ-, κ-, and δ-opioid receptor antagonist, with similar affinity for the μ- and κ-opioid receptors and about an order of magnitude lower affinity for the δ-opioid receptor. Axelopran has potent μ-opioid receptor antagonist activity on the gastrointestinal tract in vivo, and thus it produces a dose-dependent inhibition of opioid-induced delaying in gastric emptying in mice and rats following subcutaneous or oral administration. Axelopran is potentially useful for the treatment of opioid-induced constipation.

科学的研究の応用

Discovery and Development

Axelopran, also known as TD-1211, was developed as part of a new generation of therapies targeting opioid-induced bowel dysfunction (OIBD). The discovery and development of axelopran involved identifying a key μ-opioid receptor antagonist pharmacophore and optimizing metabolic stability through bioisostere application. This led to the clinical compound axelopran, aimed at treating opioid-induced constipation (OIC) without affecting central nervous system opioid analgesia (Jiang et al., 2017).

Mechanism of Action

Axelopran operates as a peripherally acting μ-opioid receptor antagonist. Its mechanism involves reversing the actions of opioids in the bowel, such as reducing peristaltic and secretory activities, without influencing pain control in the central nervous system. This localized, non-CNS penetrant distribution makes it a potential treatment for OIC, a common adverse event associated with chronic opioid use (Holder & Rhee, 2016).

Clinical Relevance

The development of axelopran was part of an effort to address the serious consequence of gastrointestinal dysfunction in patients using opioids for pain management. Its non-CNS penetrant, peripherally restricted design aims to provide relief from OIC, improving patients' quality of life without impacting the central pain relief provided by opioids (Long et al., 2019).

Therapeutic Potential

Axelopran holds potential as a next-generation treatment option for OIC, which significantly impacts patients' quality of life. Its development reflects advancements in understanding opioid-induced gastrointestinal symptoms and the need for specialized treatment options that target OIC without affecting opioid analgesia (Pannemans, Vanuytsel, & Tack, 2018).

特性

CAS番号

949904-48-7

製品名

Axelopran

分子式

C26H39N3O4

分子量

457.615

IUPAC名

3-[(1S,5R)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1

InChIキー

ATLYLVPZNWDJBW-KIHHCIJBSA-N

SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TD-1211;  TD 1211;  TD1211;  Axelopran

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axelopran
Reactant of Route 2
Reactant of Route 2
Axelopran
Reactant of Route 3
Reactant of Route 3
Axelopran
Reactant of Route 4
Reactant of Route 4
Axelopran
Reactant of Route 5
Reactant of Route 5
Axelopran
Reactant of Route 6
Reactant of Route 6
Axelopran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。